3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
The primary targets of “3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” are currently unknown . This compound is a specialty product for proteomics research , and its specific targets and their roles are still under investigation.
Mode of Action
Similar compounds have been used as reactants for the preparation of aminopyridines via amination reactions
Biochemical Pathways
It’s known that similar compounds participate in cycloaddition reactions and regioselective cycloisomerization , which could potentially affect various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As a specialty product for proteomics research , it’s likely that its effects would be dependent on the specific targets and pathways it affects.
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, it’s known to be air sensitive and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It should also be stored away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-methylthiophene with trifluoromethylpyridine derivatives under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-b]pyridine core .
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds
Comparison with Similar Compounds
Similar Compounds
3-Methylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid: Lacks the methyl group at the 3-position, affecting its reactivity and applications.
Uniqueness
3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical properties and enhance its potential for various applications. The combination of these groups influences the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c1-4-5-2-3-6(10(11,12)13)14-8(5)17-7(4)9(15)16/h2-3H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFPXXJYFPGXLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=N2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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